METHYL THIOPHENE-3-ACETATE
Overview
Description
METHYL THIOPHENE-3-ACETATE, also known as this compound, is an organic compound with the molecular formula C₇H₈O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
C7H8O2SC_7H_8O_2SC7H8O2S
. This compound has been the subject of various studies due to its potential biological activities. Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
It’s known that thiophene derivatives play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various synthetic methods such as gewald, paal–knorr, fiesselmann, and hinsberg synthesis .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: METHYL THIOPHENE-3-ACETATE can be synthesized through several methods. One common approach involves the esterification of thiophene-3-acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of methyl 3-thienylacetate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: METHYL THIOPHENE-3-ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-acetic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of thiophene-3-ethanol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Thiophene-3-acetic acid
Reduction: Thiophene-3-ethanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
METHYL THIOPHENE-3-ACETATE has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thiophene-3-acetic acid
- Thiophene-3-ethanol
- Methyl thiophene-2-acetate
Comparison and Uniqueness: METHYL THIOPHENE-3-ACETATE is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Compared to thiophene-3-acetic acid, it is more hydrophobic and has different solubility characteristics. Its ester group also makes it more suitable for certain synthetic applications, such as the formation of more complex organic molecules .
Properties
IUPAC Name |
methyl 2-thiophen-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRWVULDSXQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130269-18-0 | |
Record name | 3-Thiopheneacetic acid, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130269-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60207119 | |
Record name | Methyl 3-thienylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58414-52-1 | |
Record name | 3-Thiopheneacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58414-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-thienylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058414521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-thienylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-thienylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-(thiophen-3-yl)acetate in the context of polymer chemistry?
A: Methyl 2-(thiophen-3-yl)acetate serves as a crucial monomer in the synthesis of functionalized polythiophenes. [, ] These polymers are of significant interest due to their unique electronic and optical properties, making them suitable for various applications.
Q2: How can Methyl 2-(thiophen-3-yl)acetate be utilized to develop novel materials?
A: Research has demonstrated the use of Methyl 2-(thiophen-3-yl)acetate as a starting material for the creation of cationic polythiophenes. [] This is achieved through post-polymerization functionalization, where the methyl ester group in the polymer allows for further chemical modifications. The resulting cationic polythiophenes exhibit DNA-binding properties, highlighting their potential as components in gene delivery systems. []
Q3: What other research has been conducted using Methyl 2-(thiophen-3-yl)acetate as a building block?
A: Studies have explored the copolymerization of Methyl 2-(thiophen-3-yl)acetate with other thiophene derivatives, like 2,2′-bithiophene and 3-methylthiophene. [] This copolymerization allows for the fine-tuning of polymer properties, paving the way for the development of materials with tailored characteristics for specific applications.
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